

Efficacy of [bAla8]-Neurokinin A(4-10) in different animal species

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Compound of Interest

Compound Name: [bAla8]-Neurokinin A(4-10)

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A Comparative Guide to the Efficacy of [βAla8]-Neurokinin A(4-10) in Animal Models

For researchers and professionals in drug development, understanding the in vivo activity of selective receptor agonists is paramount. This guide provides a comparative analysis of [βAla8]-Neurokinin A(4-10), a potent and selective tachykinin NK-2 receptor agonist, against other relevant compounds in various animal species. The data presented is compiled from multiple preclinical studies to offer a comprehensive overview of its efficacy and pharmacological profile.

Quantitative Comparison of NK-2 Receptor Agonist Potency

The following tables summarize the potency of [βAla8]-Neurokinin A(4-10) in comparison to other NK-2 receptor agonists in key in vivo and in vitro models. Potency is expressed as pD₂ or pEC₅₀ values, which represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency.

Table 1: Potency in Inducing Urinary Bladder Contraction

Compound	Animal Species	Preparation	Potency (pD2/pEC50)	Reference
[βAla8]-Neurokinin A(4-10)	Rat	In vivo	As active as or more active than NKA	
[βAla8]-Neurokinin A(4-10)	Guinea Pig	In vivo	Induces powerful contractions	[1]
Neurokinin A (NKA)	Rat	In vivo	-	[2]
GR 64349	Rat	In vivo	Dose-dependent increase in bladder pressure	[2]
[Lys5, MeLeu9, Nle10]-NKA(4-10)	Child (Human)	Isolated Detrusor	pD2 = 7.3	[3]
Neurokinin A (NKA)	Child (Human)	Isolated Detrusor	pD2 = 7.7	[3]

Table 2: Potency in Inducing Bronchoconstriction

Compound	Animal Species	Preparation	Potency (pD2/pEC50)	Reference
[βAla8]-Neurokinin A(4-10)	Guinea Pig	In vivo	Dose-dependent inhibition by NK-2 antagonists	[4][5]
[βAla8]-Neurokinin A(4-10)	Guinea Pig	Isolated Bronchus	-	[6]
Neurokinin A (4-10)	Guinea Pig	In vivo	Potent bronchospastic agent	[7]
Neurokinin A (NKA)	Guinea Pig	In vivo	-	[5]
NKA-(4-10)	Guinea Pig	Trachea	pD2 = 8.62	[8]
NKA-(4-10)	Human	Bronchus	pD2 = 7.50	[8]

Table 3: Selectivity Profile - Comparison of NK-1 vs. NK-2 Receptor-Mediated Effects

Compound	Effect (Receptor)	Animal Species	Activity	Reference
[βAla8]-Neurokinin A(4-10)	Hypotension (NK-1)	Rat	Weakly active or inactive	
[βAla8]-Neurokinin A(4-10)	Plasma Extravasation (NK-1)	Rat	Weakly active or inactive	
[βAla8]-Neurokinin A(4-10)	Salivation (NK-1)	Guinea Pig	Weakly active or inactive	
Neurokinin A (4-10)	Salivation (NK-1)	Guinea Pig	No sialologic effect	[7]
GR 64349	NK-1 Receptor Binding	Human (recombinant)	pKi < 5 (>1000-fold selective for NK-2)	[9][10]
GR 64349	NK-1 Functional Activity (IP-1)	Human (recombinant)	pEC50 = 5.95 (1400-fold less potent than at NK-2)	[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of [βAla8]-Neurokinin A(4-10).

In Vivo Measurement of Urinary Bladder Contraction (Rat)

This protocol measures the effect of NK-2 receptor agonists on urinary bladder motility in anesthetized rats.

- **Animal Preparation:** Male Sprague-Dawley rats are anesthetized, typically with urethane.[11] A catheter is inserted into the urinary bladder via the urethra or directly through a suprapubic incision to measure intravesical pressure.[11][12] A jugular vein is cannulated for intravenous drug administration.
- **Cystometry:** The bladder is filled with saline at a constant rate (e.g., 0.1 mL/min) until a micturition reflex is triggered, characterized by a sharp increase in intravesical pressure followed by voiding.[11][12] To study distension-evoked responses without reflex contractions, a ganglionic blocker like hexamethonium can be administered.[11]
- **Drug Administration:** [β Ala8]-Neurokinin A(4-10) or other agonists are administered intravenously.[2]
- **Data Acquisition:** Intravesical pressure is continuously recorded using a pressure transducer connected to a data acquisition system.[13][14] The amplitude and frequency of bladder contractions are analyzed to determine the compound's effect.

In Vivo Measurement of Bronchoconstriction (Guinea Pig - Konzett-Rössler Method)

This classic method assesses airway resistance in anesthetized, artificially ventilated guinea pigs.

- **Animal Preparation:** Guinea pigs are anesthetized, and the trachea is cannulated.[15] The animal is ventilated with a constant volume of air.[15] A side-arm from the tracheal cannula is connected to a pressure transducer to measure insufflation pressure.
- **Drug Administration:** Test compounds such as [β Ala8]-Neurokinin A(4-10) are administered intravenously.[4]
- **Measurement of Bronchoconstriction:** An increase in airway resistance (bronchoconstriction) leads to a rise in the insufflation pressure required to deliver the same volume of air. This change in pressure is recorded and quantified.[15][16]
- **Data Analysis:** The increase in insufflation pressure is expressed as a percentage of the maximum possible increase or compared to the effects of a standard bronchoconstrictor like histamine.[17][18]

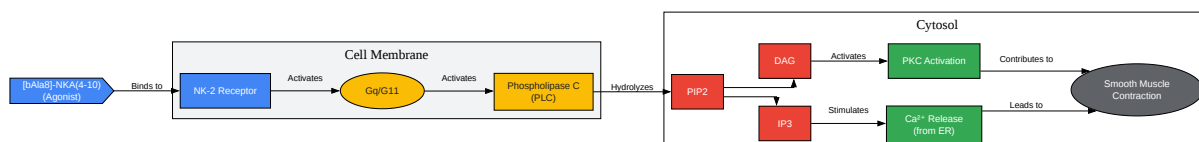
Plasma Extravasation Assay (Rat - Evans Blue Dye)

This method quantifies the leakage of plasma proteins from blood vessels into the surrounding tissue, a key feature of neurogenic inflammation often mediated by NK-1 receptors.

- **Dye Injection:** Evans blue dye, which binds to plasma albumin, is injected intravenously into the anesthetized rat.[19][20]
- **Agonist Administration:** The test substance is administered, often locally (e.g., intradermally) or systemically.
- **Tissue Collection and Dye Extraction:** After a set circulation time, the animal is euthanized, and the tissues of interest are collected. The Evans blue dye is then extracted from the tissue, typically using formamide.[20][21]
- **Quantification:** The concentration of the extracted dye is determined spectrophotometrically by measuring its absorbance at approximately 620 nm.[22][23] The amount of dye in the tissue is indicative of the degree of plasma extravasation.

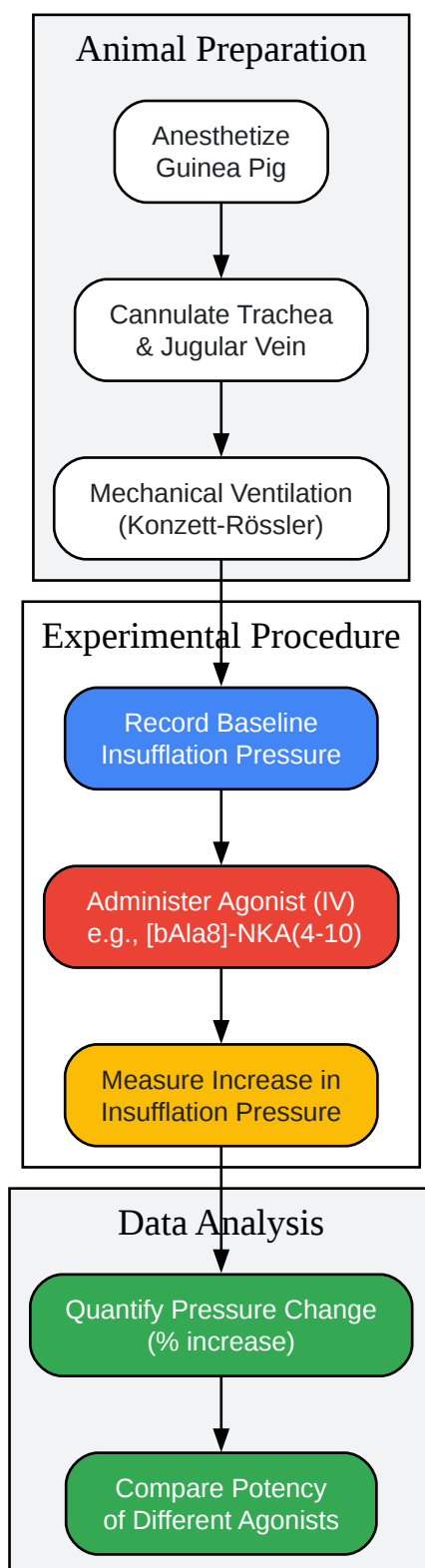
Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.



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Caption: NK-2 Receptor Signaling Pathway.



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Caption: In Vivo Bronchoconstriction Experimental Workflow.

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